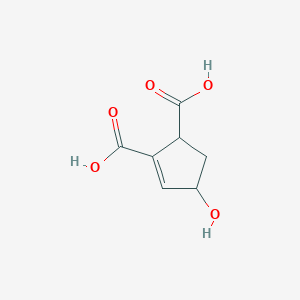
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid is a compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a cyclopentene ring with hydroxyl and carboxylic acid functional groups.
Métodos De Preparación
The synthesis of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid typically involves multiple steps. One common synthetic route starts from commercially available (syn)-tetrahydrophthalic anhydride. . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its applications in medicinal chemistry. It has been incorporated into potent tetrapeptidic inhibitors of the hepatitis C virus NS3 protease, serving as a new N-acyl-l-hydroxyproline mimic . . Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. In the case of hepatitis C virus NS3 protease inhibitors, the compound acts as a bioisostere, mimicking the structure of N-acyl-l-hydroxyproline. This interaction inhibits the protease activity, thereby preventing the replication of the virus . The exact molecular pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid can be compared with other similar compounds, such as 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of hydroxyl and carboxylic acid groups in this compound makes it particularly valuable for specific applications in medicinal chemistry and bio-based synthesis .
Propiedades
Número CAS |
918827-56-2 |
|---|---|
Fórmula molecular |
C7H8O5 |
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h1,3,5,8H,2H2,(H,9,10)(H,11,12) |
Clave InChI |
FSGMMLLHQMPDNM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=C(C1C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


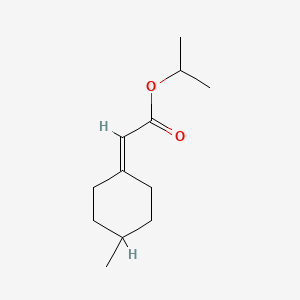
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)


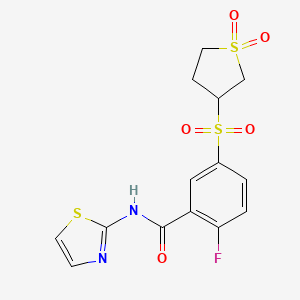

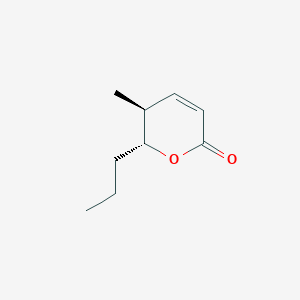
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)

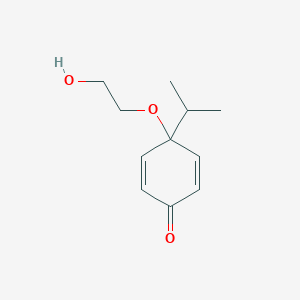


![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
